molecular formula C14H13N3 B11881216 N-Benzylimidazo[1,2-a]pyridin-3-amine

N-Benzylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11881216
M. Wt: 223.27 g/mol
InChI Key: WYZOMIBBJDKWEZ-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle with a nitrogen atom at a bridgehead position, which has become a cornerstone in the development of new pharmaceutical agents. researchgate.net Its unique structural and chemical properties have made it a focal point for extensive research.

The imidazo[1,2-a]pyridine ring system was first described by Chichibabin in 1925. chemrxiv.org For a considerable period, this heterocyclic framework remained relatively understudied, primarily due to the absence of efficient methods for its functionalization and the creation of structural variants, particularly on the pyridine (B92270) core. chemrxiv.org However, the 20th and 21st centuries have witnessed a surge in the development of novel synthetic methodologies, transforming the landscape of imidazo[1,2-a]pyridine chemistry. researchgate.netresearchgate.net Advances in synthetic organic chemistry, including multicomponent reactions, tandem processes, and transition-metal-catalyzed C-H activation, have provided accessible routes to a diverse array of substituted imidazo[1,2-a]pyridines. researchgate.netrsc.org This has subsequently unlocked the potential of this scaffold for medicinal applications, leading to the discovery of numerous biologically active molecules.

The imidazo[1,2-a]pyridine scaffold is widely recognized in the scientific community as a "privileged structure" or a "drug prejudice" scaffold. rsc.orgnih.govnih.govrsc.org This designation stems from its recurring presence in molecules exhibiting a wide spectrum of biological and pharmacological activities. researchgate.netnih.gov The scaffold's rigid, planar structure and its ability to engage in various intermolecular interactions allow it to bind to a diverse range of biological targets. chemrxiv.org

The versatility of the imidazo[1,2-a]pyridine core is demonstrated by its presence in several commercially available drugs, including:

Zolpidem and Alpidem: Used for treating insomnia and anxiety, respectively. researchgate.netmdpi.com

Zolimidine: An antiulcer agent. nih.govmdpi.com

Olprinone: Employed in the management of acute heart failure. nih.govmdpi.com

Soraprazan: An antiulcer drug that has undergone clinical evaluation. researchgate.netresearchgate.net

Beyond these, the scaffold is a key component in compounds with a vast array of therapeutic properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, antitubercular, and anticonvulsant activities. researchgate.netnih.govmdpi.combenthamdirect.com Its broad utility has cemented its status as a critical pharmacophore in modern drug discovery. chemrxiv.org

Overview of N-Benzylimidazo[1,2-a]pyridin-3-amine and Structurally Related Analogues

Within the extensive family of imidazo[1,2-a]pyridine derivatives, those featuring an amine substituent at the C-3 position, such as this compound, have attracted particular interest for their potent biological activities.

The term imidazopyridine refers to a family of bicyclic aromatic compounds formed by the fusion of an imidazole (B134444) ring and a pyridine ring. Several isomers exist depending on the fusion pattern, including imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine. researchgate.net Among these, the imidazo[1,2-a]pyridine structure is the most extensively studied in medicinal chemistry. researchgate.net

The core structure of imidazo[1,2-a]pyridine consists of a pyridine ring fused to an imidazole ring at the 1 and 2 positions. The standard nomenclature and numbering of the atoms in the ring are systematic, allowing for the precise description of substituted derivatives. nih.gov this compound, for instance, specifies an imidazo[1,2-a]pyridine core with a benzylamino group attached to the carbon atom at position 3.

The development of efficient synthetic strategies, such as the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), has significantly facilitated the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. nih.govmdpi.com This has enabled researchers to generate libraries of these compounds for biological screening, leading to the identification of derivatives with significant therapeutic potential.

Recent research has highlighted the anti-inflammatory and anticancer properties of this class of compounds. For example, a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2- a]pyridin-3-amine (MIA), has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in cancer cell lines. nih.gov Other studies have focused on the cytotoxic effects of 3-aminoimidazo[1,2-a]pyridines against various cancer cell lines.

The table below summarizes the cytotoxic activity of several N-aryl and 2-aryl substituted 3-aminoimidazo[1,2-a]pyridine analogues, demonstrating the potential of this structural template in oncology research. nih.gov

CompoundR1 Group (at C-2)R2 Group (at N-3)Cell LineIC50 (µM)
111H-indol-3-yl4-chlorophenylMCF-720.47 ± 0.10
111H-indol-3-yl4-chlorophenylHT-2918.34 ± 1.22
122-nitrophenyl4-chlorophenylHT-294.15 ± 2.93
122-nitrophenyl4-chlorophenylMCF-730.88 ± 14.44
14p-tolyl4-chlorophenylB16F1021.75 ± 0.81
184-bromophenyl4-chlorophenylMCF-714.81 ± 0.20
184-bromophenyl4-chlorophenylHT-2910.11 ± 0.70

Data sourced from reference nih.gov. Cell Lines: MCF-7 (human breast adenocarcinoma), HT-29 (human colorectal adenocarcinoma), B16F10 (mouse melanoma).

The emergent interest in this compound and its analogues is driven by their demonstrated biological activities and the synthetic accessibility of the core scaffold. Further research into the structure-activity relationships (SAR) of these compounds is expected to yield more potent and selective therapeutic agents. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

N-benzylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C14H13N3/c1-2-6-12(7-3-1)10-15-14-11-16-13-8-4-5-9-17(13)14/h1-9,11,15H,10H2

InChI Key

WYZOMIBBJDKWEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN=C3N2C=CC=C3

Origin of Product

United States

Biological Activity Profiles and Mechanistic Investigations of N Benzylimidazo 1,2 a Pyridin 3 Amine Analogues

Antimicrobial Activities

Antibacterial Efficacy, including against Multidrug-Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))

Derivatives of the imidazo[1,2-a]pyridin-3-amine (B132443) chemotype have demonstrated significant bacteriostatic activity, primarily against Gram-positive bacteria. nih.gov Notably, these compounds have shown efficacy against challenging multidrug-resistant strains, including Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov

Initial screenings revealed that antibacterial potency is largely concentrated in compounds derived from 2-aminopyridine (B139424). nih.gov Structure-activity relationship (SAR) studies have indicated that specific structural features are crucial for maximal activity. For instance, compounds bearing a bulky N-tert-butyl or cyclohexyl group at the C3 position, combined with a large aromatic group like naphthyl or anthracenyl at the C2 position, exhibit the highest antibacterial activity. nih.gov

Research has identified several analogues with potent activity. For example, compounds 1g (2-(anthracen-9-yl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine) and 2g showed a Minimum Inhibitory Concentration (MIC) of 3.91 μg/mL against both S. aureus ATCC 13709 and MRSA ATCC 33591. nih.gov The activity appears to be somewhat narrow-spectrum, with significant MICs (<10 μg/mL) also observed against S. pyogenes, but less so against other Gram-positive organisms like E. fecalis. nih.gov

Antibacterial Activity of Imidazo[1,2-a]pyridin-3-amine Analogues nih.gov
CompoundOrganismMIC (μg/mL)
1gS. aureus ATCC 137093.91
1gMRSA ATCC 335913.91
2gS. aureus ATCC 137093.91
2gMRSA ATCC 335913.91
1g & 2gS. epidermidis ATCC 359837.81

Antitubercular and Antimycobacterial Potency against Mycobacterium tuberculosis

The imidazo[1,2-a]pyridine (B132010) scaffold is a cornerstone in the development of new antitubercular agents, with several analogues showing potent activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. rsc.orgnih.gov High-throughput screening campaigns have consistently identified imidazo[1,2-a]pyridines (IPs) as potent lead molecules. nih.gov

A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent selective potency against both replicating and non-replicating MDR- and XDR-TB. nih.govnih.gov Similarly, reduced lipophilic N-benzylic imidazo[1,2-a]pyridine carboxamides have been synthesized, with several derivatives exhibiting outstanding in vitro activity (MIC: < 0.035 μM) against the drug-susceptible H37Rv strain and two clinical MDR isolates. nih.gov The remarkable potency of these agents against various drug-resistant strains suggests they engage a novel target. nih.gov

Antitubercular Activity of Imidazo[1,2-a]pyridine Analogues
Compound SeriesTargetActivity MetricValueReference
Imidazo[1,2-a]pyridine inhibitors (1-4)M. tuberculosis strainsMIC0.03 to 5 µM nih.gov
N-benzylic imidazo[1,2-a]pyridine carboxamides (A2, A3, A4, B1, B9)M. tuberculosis H37Rv & MDR strainsMIC< 0.035 μM nih.gov
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesVarious TB strainsMIC90≤1 μM nih.gov

A primary mechanism of action for the antitubercular activity of imidazo[1,2-a]pyridines is the inhibition of the cytochrome bc1 complex (also known as complex III) of the electron transport chain. nih.goveurekaselect.com This complex is crucial for cellular respiration and ATP synthesis in M. tuberculosis. eurekaselect.com The compound Q203 (Telacebec) , an imidazo[1,2-a]pyridine derivative, is a first-in-class anti-TB drug that targets this complex. researchgate.net

The specific target within this complex has been identified as QcrB, the b subunit of the ubiquinol (B23937) cytochrome C reductase. nih.gov This was confirmed through experiments where spontaneous resistant mutants of M. bovis BCG were generated against imidazo[1,2-a]pyridine inhibitors. Whole-genome sequencing of these mutants revealed a single nucleotide polymorphism in the qcrB gene, leading to an amino acid substitution (T313A). nih.gov This mutation conferred cross-resistance to other compounds in the same class, confirming a common target. Further validation came from gene dosage experiments, where overexpression of QcrB in M. bovis BCG led to a significant increase in the MIC of the inhibitors. nih.gov

Another identified target for this class of compounds is glutamine synthetase (MtGS), an essential enzyme in the nitrogen metabolism of M. tuberculosis. researchgate.netmdpi.com 3-Amino-imidazo[1,2-a]pyridines have been identified as a novel class of drug-like MtGS inhibitors. capes.gov.brnih.gov SAR studies on this series have explored structural diversity in the pyridine (B92270) and phenyl rings to optimize inhibitory activity. mdpi.com

Through these efforts, compound 4n was identified as the most potent inhibitor in one study, with an IC50 of 0.38 µM. capes.gov.br Another study identified compound 28 , which had a different substituent at the 3-amino position, as an inhibitor with an IC50 of 4.9 µM. mdpi.com The most potent MtGS inhibitor reported to date, compound 37 , has an IC50 of 0.049 µM and also demonstrates good inhibition of bacterial growth with an MIC of 2 µg/mL against M. tuberculosis. mdpi.com

Inhibition of M. tuberculosis Glutamine Synthetase (MtGS) mdpi.comcapes.gov.br
CompoundIC50 (μM)
4n0.38
284.9
370.049

Antifungal Properties against Pathogenic Fungi

The broader class of imidazo[1,2-a]pyridine derivatives has also been evaluated for antifungal properties. researchgate.net Studies have shown that some of these compounds exhibit activity against pathogenic fungi. For instance, certain newly synthesized imidazo[1,2-a]pyridine derivatives were tested for in vitro antifungal activity against Aspergillus niger, showing potential for this therapeutic application. researchgate.net

Furthermore, related hybrid structures incorporating the pyridine moiety, such as bis-(imidazole/benzimidazole)-pyridine derivatives, have demonstrated significant activity against a range of fungal strains. nih.gov The most active of these compounds showed MIC values ranging from 3.9 to 31.25 µg/mL against various Candida species and Rhodotorula sp. nih.gov While not all tested compounds are direct N-Benzylimidazo[1,2-a]pyridin-3-amine analogues, these findings underscore the potential of the core imidazopyridine scaffold in the development of novel antifungal agents. researchgate.netnih.gov

Antiviral Activities

The emergence of drug-resistant viral strains necessitates the continued search for novel antiviral agents with unique mechanisms of action. Within this context, derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as a promising class of compounds, exhibiting notable antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).

Inhibition of HIV-1 Reverse Transcriptase (Non-Nucleoside Reverse Transcriptase Inhibitors, NNRTIs)

A significant focus of research into the antiviral potential of imidazo[1,2-a]pyridine analogues has been their activity as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) of HIV-1. nih.govcsir.co.za NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site, inducing conformational changes that inhibit its DNA polymerase activity. nih.gov This mechanism is crucial for halting the replication of the virus.

Studies have identified compounds with a 3-aminoimidazo[1,2-a]pyridine scaffold as active inhibitors of HIV-1 replication. nih.gov Through screening of compound libraries, certain substituted imidazo[1,2-a]pyridines were identified as weak allosteric inhibitors of HIV-1 reverse transcriptase (RT). researchgate.net Further optimization led to the development of a series of compounds, with a subset prepared from 2-chlorobenzaldehyde, cyclohexyl isocyanide, and a 6-substituted 2-aminopyridine demonstrating significant inhibitory activity in both enzymatic (RT) and whole-cell anti-HIV infectivity assays. researchgate.net One of the most potent compounds from this series exhibited a whole-cell anti-HIV IC50 of 0.18 µM in the MAGI assay, with a favorable selectivity index of 868. researchgate.net The potency, coupled with the straightforward and inexpensive chemical synthesis, positions these inhibitors as suitable lead candidates for further development into novel antiviral drugs. nih.gov

Anti-inflammatory and Analgesic Activities

Inflammation is a complex biological response implicated in numerous pathological conditions. A key enzyme in the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme that is upregulated at sites of inflammation. mdpi.com The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net

Selective Cyclooxygenase-2 (COX-2) Inhibitory Potential of Derivatives

Derivatives of this compound have emerged as a promising scaffold for the design of potent and selective COX-2 inhibitors. rjpbr.comresearchgate.net A novel series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated for their COX inhibitory activity. nih.gov The inclusion of the methylsulfonyl (SO2Me) pharmacophore was a key design element, as it is known to insert into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key residues like Arg-513 and His-90, thereby enhancing selectivity and potency. nih.govrjpbr.com

In vitro enzyme inhibition assays revealed that many of these compounds were highly potent and selective for COX-2. nih.gov For instance, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine demonstrated an IC50 value of 0.07 µM for COX-2, with a selectivity index of 508.6, indicating a high degree of selectivity over COX-1. nih.gov Another study on a series of 15 imidazo[1,2-a]pyridine derivatives found several compounds with IC50 values as low as 0.05 µM for COX-2 and selectivity indices reaching up to 897.19. rjpbr.comresearchgate.net The in vivo analgesic activity of these potent COX-2 inhibitors was confirmed in writhing tests, with one derivative, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine, showing a notable analgesic effect with an ED50 value of 12.38 mg/kg. rjpbr.comresearchgate.net These findings underscore the potential of this chemical class to yield effective anti-inflammatory and analgesic agents. nih.gov

CompoundCOX-2 IC50 (µM)Selectivity Index (SI)Reference
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)0.07508.6 nih.gov
Derivative 5e0.05- rjpbr.comresearchgate.net
Derivative 5f0.05- rjpbr.comresearchgate.net
Derivative 5j0.05- rjpbr.comresearchgate.net
Derivative 5i-897.19 rjpbr.comresearchgate.net
Pyrazoline derivative 9a-39 researchgate.net
Compound 10c1.06- researchgate.net

Anticancer and Antitumor Activities

The imidazo[1,2-a]pyridine scaffold has attracted considerable attention in oncology research due to the potent cytotoxic and antiproliferative effects exhibited by its derivatives against various cancer cell lines. nih.govscienceopen.com These compounds have been shown to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways involved in cancer progression. nih.gov

Evaluation of Cytotoxic Effects on Various Cancer Cell Lines

A substantial body of research has documented the anticancer potential of this compound analogues. The cytotoxic activity of these compounds has been evaluated against a wide range of human cancer cell lines, including those from breast, lung, colon, liver, and skin cancers.

For example, a study investigating novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line found significant cytotoxic effects. nih.govscienceopen.com IP-5 and IP-6, in particular, displayed strong activity with IC50 values of 45 µM and 47.7 µM, respectively. nih.govscienceopen.com Further investigation revealed that IP-5 could induce cell cycle arrest by increasing the levels of p53 and p21 and trigger apoptosis through the extrinsic pathway, as evidenced by the increased activity of caspases 7 and 8. nih.govscienceopen.com

Another study reported the synthesis of fourteen novel imidazo[1,2-a]pyridine derivatives (6a-6n) and their evaluation against A549 (non-small cell lung cancer), C6 (glioma), MCF-7 (breast carcinoma), and HepG2 (liver carcinoma) cell lines. tandfonline.com Compounds 6d and 6i were found to inhibit DNA synthesis in the HepG2 cell line in a time-dependent manner, leading to apoptosis. tandfonline.com Similarly, a separate investigation of imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine derivatives showed that compound 12b, which features a tertiary butylamine (B146782) group at the 2nd position and a phenylamine group at the 3rd position, exhibited substantial anticancer effects against Hep-2, HepG2, MCF-7, and A375 cell lines, with IC50 values ranging from 9 to 13 µM. rsc.org

The cytotoxic potential of these hybrids was also assessed against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. chemmethod.com One hybrid compound exhibited an IC50 value of 50.56 μM against A549 cells, while another showed an IC50 of 51.52 μM against HepG2 cells. chemmethod.com Furthermore, a selenylated imidazo[1,2-a]pyridine derivative, MRK-107, demonstrated potent cytotoxicity against colon cancer cell lines Caco-2 and HT-29, with GI50 values of 2.4 µM and 1.1 µM, respectively. mdpi.com

CompoundCancer Cell LineIC50/GI50 (µM)Reference
IP-5HCC1937 (Breast)45 nih.govscienceopen.com
IP-6HCC1937 (Breast)47.7 nih.govscienceopen.com
IP-7HCC1937 (Breast)79.6 nih.govscienceopen.com
12bHep-2 (Laryngeal)11 rsc.org
12bHepG2 (Liver)13 rsc.org
12bMCF-7 (Breast)11 rsc.org
12bA375 (Skin)11 rsc.org
12HT-29 (Colon)4.15 nih.gov
14B16F10 (Melanoma)21.75 nih.gov
MRK-107Caco-2 (Colon)2.4 mdpi.com
MRK-107HT-29 (Colon)1.1 mdpi.com
HB9A549 (Lung)50.56 chemmethod.com
HB10HepG2 (Liver)51.52 chemmethod.com

Other Reported Biological Activities of Imidazo[1,2-a]pyridine Derivatives (e.g., Antiulcer, Antiprotozoal, Anticonvulsant)

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold extends beyond antiviral, anti-inflammatory, and anticancer applications. nih.govnih.gov This versatile heterocyclic system has been shown to possess a wide array of other pharmacological properties, making it a "privileged structure" in medicinal chemistry. nih.govbio-conferences.org

Antiulcer Activity: Several imidazo[1,2-a]pyridine derivatives have been investigated for their antiulcer properties. acs.orgdocumentsdelivered.comacs.org For instance, 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine was identified as a compound with potential anti-ulcer activity. bio-conferences.org Research in this area has focused on their ability to act as gastric antisecretory and cytoprotective agents. documentsdelivered.com

Antiprotozoal Activity: The imidazo[1,2-a]pyridine nucleus is a key component in compounds developed to combat various protozoal infections. nih.gov These derivatives have shown promise as antileishmanial and antimalarial agents. researchgate.net

Anticonvulsant Activity: A number of imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potential anticonvulsant agents. researchgate.netresearchgate.net Screening studies using maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) models have identified compounds with significant anticonvulsant activity, indicating their potential to raise the seizure threshold. researchgate.netresearchgate.net

In addition to these activities, the imidazo[1,2-a]pyridine scaffold has been associated with antituberculosis, anthelmintic, antifungal, and antibacterial properties, highlighting the broad and diverse biological profile of this important class of compounds. nih.govnih.govscirp.org

Structure Activity Relationship Sar Studies of N Benzylimidazo 1,2 a Pyridin 3 Amine Derivatives

Elucidation of Key Structural Features and Pharmacophoric Requirements for Biological Efficacy

The N-Benzylimidazo[1,2-a]pyridin-3-amine scaffold can be broadly divided into three key regions for pharmacophoric modification: the imidazo[1,2-a]pyridine (B132010) core, the N-benzyl moiety, and the amine linker at the 3-position. The imidazo[1,2-a]pyridine ring system itself is a critical pharmacophore, and its electronic and steric properties are fundamental to its biological activity. chemrxiv.orgresearchgate.net

Key structural features essential for the biological efficacy of this class of compounds often include:

The Planar Aromatic System: The fused bicyclic structure of the imidazo[1,2-a]pyridine core provides a rigid, planar scaffold that facilitates interactions with biological targets, often through π–π stacking.

The Nitrogen Atoms: The nitrogen atoms within the imidazo[1,2-a]pyridine core, particularly the pyridine (B92270) nitrogen and the non-bridgehead nitrogen of the imidazole (B134444) ring, can act as hydrogen bond acceptors, which are crucial for receptor binding.

The 3-Amino Linker: The amino group at the C-3 position serves as a key attachment point for various substituents. Its basicity and hydrogen-bonding capacity are often vital for target engagement.

The N-Benzyl Group: This lipophilic group often occupies a hydrophobic pocket within the target protein. Modifications to the benzyl (B1604629) ring can significantly alter the compound's interaction with the target, affecting potency and selectivity.

Impact of Substituent Modifications on Compound Potency, Selectivity, and Biological Spectrum

Modifying substituents on both the imidazo[1,2-a]pyridine core and the N-benzyl ring has a profound impact on the potency, selectivity, and the spectrum of biological activity.

Substitutions on the Imidazo[1,2-a]pyridine Core: Substitutions at various positions of the imidazo[1,2-a]pyridine nucleus can drastically alter activity. For instance, in antitubercular agents, substituting the 7-position with a methyl group versus a chloro group can diminish activity five-fold. nih.gov Conversely, a methyl group at the 6-position was found to be considerably more active than a 7-methyl analogue, highlighting the sensitivity of substituent positioning on the core scaffold. nih.gov The introduction of polar groups can also have mixed effects; while some polar compounds retain good activity, others show a significant drop, indicating that a delicate balance between polarity and lipophilicity is required for optimal efficacy. nih.gov

Substitutions on the N-Benzyl Moiety: The nature and position of substituents on the benzyl ring are critical determinants of biological activity. Lipophilic substitutions on the phenyl ring have been shown to increase the activity of certain imidazo[1,2-a]pyridine derivatives. nih.gov For antiproliferative activity, groups containing nitrogen and oxygen, such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups, have been shown to enhance efficacy against various cancer cell lines. mdpi.com

In a study on FLT3 inhibitors, replacing a trisubstituted nitrogen directly connected to a six-membered aromatic ring with a secondary amine (-NH-) group was beneficial for potency. nih.gov This suggests that the hydrogen-bonding potential of the linker group is a key factor. The table below summarizes the impact of various substituents on the biological activity of imidazo[1,2-a]pyridine derivatives based on several research findings.

Scaffold PositionSubstituentObserved Effect on Biological ActivityTarget/ActivityReference
Imidazo[1,2-a]pyridine C-6-CH₃ (vs. C-7 -CH₃)Increased PotencyAntitubercular nih.gov
Imidazo[1,2-a]pyridine C-7-Cl (vs. -CH₃)Decreased Potency (5-fold)Antitubercular nih.gov
Benzyl Ring (para-position)-CH₃, -NO₂Improved Antiproliferative ActivityAnticancer (Mammary Carcinoma) mdpi.com
Benzyl Ring (ortho, meta-positions)-CH₃Decreased Antiproliferative ActivityAnticancer (Mammary Carcinoma) mdpi.com
Aromatic Ring attached to Amine-NH- group (vs. trisubstituted N)Beneficial for PotencyFLT3 Inhibition nih.gov
Phenyl RingLipophilic MoietyIncreased ActivityCAR/PXR Agonist nih.gov

Analysis of Positional Effects of the N-Benzyl Moiety and Other Aromatic/Aliphatic Substituents on the Imidazo[1,2-a]pyridine Core

The specific placement of substituents on both the N-benzyl group and the imidazo[1,2-a]pyridine core is a critical factor governing the molecule's interaction with its biological target. Isomeric variations can lead to significant differences in potency and selectivity.

Positional Effects on the N-Benzyl Ring: Research has consistently shown that the substitution pattern on the benzyl ring is crucial. For instance, in the development of antiproliferative agents, it was found that placing methyl (CH₃) and nitro (NO₂) groups in the para position of the phenyl ring improved activity. mdpi.com In contrast, substitutions at the ortho and meta positions with a methyl group led to an increase in IC₅₀ values, indicating lower potency. mdpi.com Similarly, for compounds targeting the constitutive androstane (B1237026) receptor (CAR), substitutions at the meta position of the benzyl ring retained efficient activation and high potency. nih.gov This highlights that the para and meta positions are often more favorable for accommodating substituents that can engage in beneficial interactions within the receptor's binding pocket, while ortho substitutions may cause steric hindrance.

Positional Effects on the Imidazo[1,2-a]pyridine Core: The position of substituents on the core heterocyclic system is equally important. In the context of antitubercular imidazo[1,2-a]pyridine-3-carboxamides, a comparative study showed that a 6-methyl analogue was considerably more potent than the corresponding 7-methyl analogue. nih.gov This suggests that the positioning of even a small alkyl group can significantly influence how the molecule fits into the active site of its target enzyme or receptor. nih.gov Furthermore, the introduction of a 2-pyridyl group resulted in a compound with good potency and, importantly, reduced susceptibility to metabolism compared to other analogues, likely due to steric and electronic factors imparted by the substituent's specific location. nih.gov

The data clearly indicates that SAR in this chemical series is highly dependent on the topology of the molecule. The precise location of functional groups dictates the orientation of the molecule within the binding site, affecting key interactions like hydrogen bonding, hydrophobic contacts, and electrostatic interactions.

Conformational Analysis and Bioisosteric Replacements to Enhance Activity

Beyond simple substituent effects, the three-dimensional conformation of this compound derivatives and the potential for bioisosteric replacements are advanced strategies for enhancing biological activity.

Conformational Analysis: The flexibility of the bond connecting the 3-amino group to the benzyl moiety allows the molecule to adopt various conformations. The preferred conformation for binding to a biological target is often the one with the lowest energy that allows for optimal interactions. Molecular docking studies can help predict these binding modes. For example, docking results for a FLT3 inhibitor suggested that it may adopt different binding conformations with a mutant form of the enzyme (FLT3-F691L) compared to the wild type, which could explain its retained activity against the resistant mutant. nih.gov Understanding the active conformation is key to designing more rigid analogues or introducing substituents that favor this specific spatial arrangement, thereby enhancing potency.

Bioisosteric Replacements: Bioisosterism involves substituting an atom or a group of atoms in a molecule with another group that has similar physical and chemical properties, with the goal of improving pharmacological properties. This is a common strategy in drug design to enhance potency, selectivity, or metabolic stability. In the broader context of imidazo[1,2-a]pyridine chemistry, the 8-fluoroimidazo[1,2-a]pyridine (B164112) scaffold has been successfully used as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine (B1208166) ring in a ligand for the GABA-A receptor. nih.gov This replacement maintained the necessary physicochemical properties for receptor modulation, demonstrating the utility of this approach. nih.gov For this compound derivatives, replacing the benzyl group with other aromatic systems (e.g., thiophene, pyridine) or modifying the imidazo[1,2-a]pyridine core with bioisosteric rings could lead to novel compounds with improved drug-like properties. researchgate.net

These advanced medicinal chemistry strategies—analyzing molecular conformation and employing bioisosteric replacements—are essential for the rational design of next-generation this compound derivatives with superior therapeutic profiles. researchgate.net

Computational and Theoretical Investigations in N Benzylimidazo 1,2 a Pyridin 3 Amine Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how N-Benzylimidazo[1,2-a]pyridin-3-amine derivatives interact with biological targets at a molecular level.

Molecular docking simulations have been instrumental in identifying and optimizing the binding of imidazo[1,2-a]pyridine (B132010) derivatives to a variety of biological targets, including enzymes and receptors implicated in numerous diseases. These studies predict the binding affinity, often expressed as a docking score in kcal/mol, and the specific conformation the ligand adopts within the active site.

For instance, derivatives of the imidazo[1,2-a]pyridine scaffold have been docked into the active sites of several key proteins. Studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents identified pantothenate synthetase as a target. openpharmaceuticalsciencesjournal.comresearchgate.net Docking results showed one of the most active molecules achieving a high binding affinity with an XP Gscore of -7.370 kcal/mol. openpharmaceuticalsciencesjournal.com In cancer research, docking studies of a novel imidazo[1,2-a]pyridine derivative, specifically 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), revealed its interaction with the NF-κB p50 protein, a key player in inflammation and cancer. nih.gov Similarly, other hybrids have been docked with human Leukotriene A4 Hydrolase (LTA4H), with some showing strong binding affinities (S score of -11.237 Kcal/mol), suggesting their potential as anti-inflammatory agents. chemmethod.com

In the context of kinase inhibition, a critical area in oncology, docking models have shown that the imidazo[1,2-a]pyridine fragment can effectively bind to the hinge region of kinases like FLT3. nih.gov This information is crucial for designing more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives

Derivative ClassBiological TargetDocking Score (kcal/mol)Therapeutic Area
Imidazo[1,2-a]pyridine-3-carboxamidesPantothenate Synthetase (PDB: 3IVX)-7.370Antimycobacterial
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amineNF-κB p50Not specifiedAnti-inflammatory, Anticancer
Imidazo[1,2-a]pyridine HybridsHuman LTA4H (PDB: 3U9W)-11.237Anti-inflammatory
Pyridine-substituted Imidazo[1,2-a]pyridinesFLT3 KinaseNot specifiedAnticancer (AML)
Indolo-imidazo[1,2-a]pyridineCytochrome B (QcrB)-6.80Anti-tubercular

Beyond predicting binding affinity, molecular docking provides a detailed view of the interaction network between the ligand and the protein's active site. This analysis is crucial for understanding the structural basis of activity and for rational drug design. Key interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, the docking of imidazo[1,2-a]pyridine-3-carboxamide analogues into pantothenate synthetase revealed specific hydrogen bond interactions with amino acid residues such as Gly158, Met195, and Pro38. openpharmaceuticalsciencesjournal.comresearchgate.net Additionally, π-cation interactions with a histidine residue (Hie47) were observed, further stabilizing the complex. openpharmaceuticalsciencesjournal.comresearchgate.net In studies targeting FLT3 kinase, the imidazo[1,2-a]pyridine core was found to form critical hydrogen bonds with the Cys694 residue in the hinge region of the enzyme. nih.gov The presence of aromatic rings in these compounds often facilitates π-π stacking interactions with aromatic amino acids like tryptophan and phenylalanine within the binding pocket. researchgate.net These specific interactions are fundamental to the molecule's inhibitory activity and guide chemists in modifying the structure to enhance potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For imidazo[1,2-a]pyridine derivatives, 3D-QSAR models have been developed to predict and optimize their therapeutic potential.

In a study on antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide analogues, an atom-based 3D-QSAR model was generated. openpharmaceuticalsciencesjournal.comresearchgate.net This model was built using a training set of 27 compounds and validated with a test set of 11 compounds. The resulting model showed strong predictive power, with a high correlation coefficient (R²) of 0.9181 for the training set and a good cross-validation correlation coefficient (Q²) of 0.6745 for the test set. openpharmaceuticalsciencesjournal.comresearchgate.net Such models are valuable as they can provide insights into which molecular properties have the most significant influence on biological activity, allowing for the virtual screening and design of novel, more potent derivatives. nih.gov

Theoretical Mechanistic Studies of Organic Reactions Involving Imidazo[1,2-a]pyridines

Theoretical studies are employed to elucidate the mechanisms of organic reactions used to synthesize the imidazo[1,2-a]pyridine scaffold. Understanding the reaction pathway, transition states, and intermediates at a quantum mechanical level can help optimize reaction conditions and improve yields.

For example, preliminary mechanistic investigations into the copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines suggest that the reaction proceeds via a catalytic Ortoleva-King reaction. organic-chemistry.org In other synthetic routes, mechanistic studies have proposed a radical pathway for the formation of certain derivatives. researchgate.net These theoretical explorations provide a deeper understanding of the reaction dynamics, complementing experimental findings and guiding the development of more efficient and novel synthetic methodologies for this important class of heterocycles. rsc.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicokinetic Profiles

Before a compound can become a drug, it must possess favorable pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction tools are used early in the drug discovery process to assess the potential of this compound derivatives to become viable drug candidates.

Computational tools like SwissADME and QikProp are frequently used to evaluate the drug-likeness of imidazo[1,2-a]pyridine derivatives based on various physicochemical parameters and established rules, such as Lipinski's rule of five. researchgate.netmdpi.com

Studies on newly designed imidazo[1,2-a]pyridine-3-carboxamides predicted high rates of gastrointestinal absorption and favorable bioavailability scores. nih.gov Furthermore, toxicity predictions for these compounds indicated they were non-carcinogenic and non-cytotoxic, highlighting their potential for safe therapeutic use. nih.gov The evaluation of parameters such as aqueous solubility, blood-brain barrier penetration, and potential for plasma protein binding helps to create a comprehensive pharmacokinetic profile. researchgate.netmdpi.com This early-stage computational assessment is crucial for filtering out compounds with poor pharmacokinetic prospects, saving significant time and resources in the drug development pipeline. nih.gov

Molecular Dynamics Simulations (as applied to related scaffolds for binding stability)

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the physical movements of atoms and molecules, providing deep insights into the stability and dynamics of ligand-protein complexes over time. In the context of drug discovery involving the imidazo[1,2-a]pyridine scaffold, MD simulations are crucial for validating the binding modes predicted by molecular docking and assessing the stability of the interactions between the compound and its biological target. These simulations provide a dynamic perspective that static docking studies cannot, by modeling the behavior of the complex under physiological conditions. rsc.org

Research on related imidazo[1,2-a]pyridine-3-carboxamide analogues has utilized MD simulations to confirm their binding stability with key therapeutic targets. openpharmaceuticalsciencesjournal.com In one such study, an imidazo[1,2-a]pyridine-3-carboxamide analogue (molecule 26k) was evaluated for its stability in the active site of Mycobacterium tuberculosis pantothenate synthetase (PDB ID: 3IVX), a crucial enzyme for mycobacterial survival. researchgate.netnih.gov The simulation, conducted for 1.2 nanoseconds using the Desmond software package, aimed to validate the docking results and understand the dynamic behavior of the ligand-enzyme complex. researchgate.net

The stability of the complex was primarily assessed by calculating the Root Mean Square Deviation (RMSD) of the protein's backbone atoms relative to their initial positions. A stable molecular system was achieved, with an acceptable RMSD value of less than 3 Å, indicating that the ligand remained securely bound within the active site throughout the simulation without causing significant conformational changes to the protein. researchgate.net Further analysis using a Root Mean Square Fluctuation (RMSF) plot helped identify local changes in the protein chain, with peaks indicating areas of higher flexibility. benthamopen.com The study confirmed that the analogue maintains key hydrogen bonding and pi-cation interactions with residues such as Gly158, Met195, Pro38, and Hie47, reinforcing its potential as an inhibitor. openpharmaceuticalsciencesjournal.com

In another investigation targeting the M. tuberculosis enoyl acyl protein reductase, a 100 ns MD simulation was performed to elucidate the stability and intermolecular interactions of a potent imidazo[1,2-a]pyridine amide (IPA-6). nih.gov This longer simulation time provides a more rigorous test of complex stability. Similarly, studies on pyrido fused imidazo[4,5-c]quinolines, which are derived from imidazo[1,2-a]pyridine frameworks, have employed MD simulations to investigate their potential as anti-tumor agents by targeting phosphoinositide 3-kinase (PI3K). nih.gov These simulations also analyzed parameters like the Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA) to further confirm the stability induced by ligand interactions. nih.gov

To quantify the binding affinity more accurately, the simulation data is often post-processed using methods like Prime Molecular Mechanics Generalized Born Surface Area (Prime/MM-GBSA). openpharmaceuticalsciencesjournal.com This technique calculates the free energy of binding for the ligand-receptor complex. For the imidazo[1,2-a]pyridine-3-carboxamide analogue 26k, the Prime/MM-GBSA calculation yielded a binding free energy (ΔG Bind) of -63.43 kcal/mol, indicating a highly favorable and stable interaction with the pantothenate synthetase target. openpharmaceuticalsciencesjournal.com

The table below summarizes the findings from representative MD simulation studies on imidazo[1,2-a]pyridine-related scaffolds.

Compound ClassBiological TargetSimulation DurationKey Stability MetricsSignificant Findings
Imidazo[1,2-a]pyridine-3-carboxamideM. tuberculosis Pantothenate Synthetase (3IVX)1.2 nsRMSD (&lt; 3 Å), RMSF, Prime/MM-GBSA (-63.43 kcal/mol)The ligand-protein complex remained stable, confirming the binding mode and favorable interaction energy. openpharmaceuticalsciencesjournal.comresearchgate.net
Imidazo[1,2-a]pyridine amide (IPA-6)M. tuberculosis Enoyl Acyl Protein Reductase100 nsRMSD, Intermolecular InteractionsLong-term simulation confirmed the stability and conformation of the compound in the active site. nih.gov
Pyrido fused imidazo[4,5-c]quinolinePhosphoinositide 3-kinase (PI3K)Not SpecifiedRMSD, RMSF, Rg, SASA, MM-PBSADynamic investigations supported the stabilization of the protein structure through ligand interactions. nih.gov

These computational investigations highlight the utility of molecular dynamics simulations in validating and refining the understanding of how this compound and related compounds interact with their biological targets, providing a solid foundation for further drug development.

Future Directions and Research Perspectives for N Benzylimidazo 1,2 a Pyridin 3 Amine

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Scalability and Efficiency

The development of efficient and environmentally benign synthetic methodologies is crucial for the large-scale production of N-Benzylimidazo[1,2-a]pyridin-3-amine derivatives. Traditional methods often suffer from harsh reaction conditions, low yields, and the use of hazardous reagents. mdpi.com Future research will likely focus on overcoming these limitations.

One promising approach is the continued optimization of multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which allows for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines with high atom economy. nih.govresearchgate.netbeilstein-journals.org The use of greener and safer catalysts, like heteropolyacids, in these reactions is an area of active investigation. beilstein-journals.org

Furthermore, visible light-induced C-H functionalization has emerged as a powerful and sustainable strategy for derivatizing the imidazo[1,2-a]pyridine (B132010) core. mdpi.com This method offers a direct and efficient way to introduce various functional groups, which can be crucial for modulating the pharmacological properties of the compounds. mdpi.comresearchgate.net Exploring a broader range of photocatalysts and reaction conditions will be essential to expand the synthetic utility of this approach. The development of synthetic routes that allow for late-stage diversification is also a key strategy, enabling the rapid generation of a library of analogues for biological screening. nih.gov

Synthetic StrategyKey FeaturesPotential AdvantagesReferences
Groebke-Blackburn-Bienaymé (GBB) Reaction One-pot, three-component reactionHigh efficiency, atom economy, structural diversity nih.govresearchgate.netbeilstein-journals.org
Visible Light-Induced C-H Functionalization Uses light as a renewable energy sourceSustainable, high functional group tolerance, direct derivatization mdpi.com
Late-Stage Diversification Introduces key structural variations in the final stepsRapid synthesis of compound libraries for screening nih.gov

Rational Design and Optimization Strategies for the Identification of Potent and Selective Lead Compounds

Rational drug design, guided by an understanding of structure-activity relationships (SAR), is paramount for developing potent and selective drug candidates from the this compound scaffold. researchgate.net Future efforts will concentrate on systematic structural modifications to enhance target affinity, selectivity, and pharmacokinetic profiles.

For instance, in the development of antitubercular agents, it has been shown that the linearity and lipophilicity of the amine portion of imidazo[1,2-a]pyridine amides are critical for improving both in vitro and in vivo efficacy. researchgate.net Similarly, for anticancer applications, specific substitutions on the imidazo[1,2-a]pyridine core have led to compounds with nanomolar potency against various cancer cell lines by targeting pathways like tubulin polymerization. nih.gov

Systematic structural optimization will also be crucial for improving metabolic stability, a key challenge in the development of this class of compounds. nih.gov This involves identifying metabolic "hot spots" in the molecule and modifying them to prevent rapid degradation in the body. The exploration of various substituents on both the benzyl (B1604629) and imidazopyridine rings will continue to be a primary strategy for fine-tuning the biological activity and drug-like properties of these compounds. nih.govnih.gov

Therapeutic TargetKey Structural Insights for OptimizationDesired OutcomeReferences
Tuberculosis (QcrB) Linearity and lipophilicity of the amide linker and amine part.Enhanced in vitro and in vivo efficacy. researchgate.netnih.gov
Cancer (e.g., Tubulin, STAT3) Modification of the core pharmacophore and strategic placement of aryl groups.Increased antiproliferative activity and improved metabolic stability. nih.govnih.gov
Alzheimer's Disease (BACE1, BuChE) Incorporation of dichloro or bromo moieties on the benzyl pendant.Potent and multi-target inhibitory activity. nih.govresearchgate.net
Platelet-Derived Growth Factor Receptor (PDGFR) Incorporation of a constrained secondary amine (e.g., fluorine-substituted piperidine).Enhanced selectivity and reduced P-glycoprotein mediated efflux. nih.gov

Development of Innovative Approaches to Address Emerging Drug Resistance Mechanisms

Drug resistance is a major obstacle in the treatment of infectious diseases and cancer. researchgate.netnih.gov The imidazo[1,2-a]pyridine scaffold has shown promise in overcoming resistance mechanisms. For example, derivatives like Q203 have demonstrated potent activity against multi-drug-resistant (MDR) and extensively-drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govresearchgate.net These compounds are believed to inhibit a novel and essential target, QcrB, which is part of the electron transport chain. nih.gov

In oncology, imidazo[1,2-a]pyridine-based compounds have been developed to target secondary mutations in kinases like Fms-like tyrosine kinase 3 (FLT3) that confer resistance to existing therapies. nih.gov Specifically, certain derivatives have shown potent and balanced inhibition against both the internal tandem duplication (ITD) mutation and the gilteritinib-resistant F691L mutation in FLT3. nih.gov

Future research will focus on:

Identifying and validating novel targets for imidazo[1,2-a]pyridine derivatives to circumvent existing resistance pathways.

Designing compounds with multiple mechanisms of action to reduce the likelihood of resistance developing.

Investigating the potential of these compounds as combination therapies with existing drugs to enhance efficacy and overcome resistance.

Investigation of Polypharmacology and Multi-target Approaches for Complex Diseases

Complex diseases such as Alzheimer's disease (AD) and cancer often involve multiple pathological pathways. nih.gov Consequently, drugs that can modulate multiple targets simultaneously, a concept known as polypharmacology, are gaining significant interest. The this compound scaffold is well-suited for the development of such multi-target-directed ligands.

For instance, N-cyclohexylimidazo[1,2-a]pyridine derivatives have been designed as multifunctional agents for AD, exhibiting inhibitory activity against β-secretase 1 (BACE1) and butyrylcholinesterase (BuChE), as well as antioxidant and metal-chelating properties. nih.govresearchgate.net This multi-pronged approach aims to address the various factors contributing to the progression of AD.

Future research in this area will involve the rational design of molecules that can interact with a predefined set of targets relevant to a specific complex disease. This requires a deep understanding of the disease biology and the structural requirements for binding to multiple receptors or enzymes. The integration of computational tools will be essential for predicting the multi-target profiles of novel compounds.

Integration of Advanced Computational Modeling and Machine Learning in Drug Discovery

The integration of computational methods is set to revolutionize the discovery and development of this compound-based drugs. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore generation are already being used to understand the structural requirements for activity and to guide the design of new compounds. openpharmaceuticalsciencesjournal.comresearchgate.net

Three-dimensional QSAR (3D-QSAR) models, for example, have been developed for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues to predict their antimycobacterial activity. openpharmaceuticalsciencesjournal.com These models can help in prioritizing which novel derivatives to synthesize and test. openpharmaceuticalsciencesjournal.com Molecular dynamics simulations can further provide insights into the binding modes and stability of ligand-receptor complexes.

Looking ahead, the application of machine learning (ML) and artificial intelligence (AI) will play an increasingly important role. researchgate.netyoutube.com ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new molecules, thereby accelerating the identification of promising lead candidates. researchgate.netmedium.com These computational strategies can streamline the drug discovery process, reduce the reliance on extensive and costly experimental screening, and enhance the probability of success in developing novel therapeutics based on the this compound scaffold. researchgate.net

Q & A

Q. What are the standard synthetic protocols for N-Benzylimidazo[1,2-a]pyridin-3-amine derivatives?

The synthesis typically involves a microwave-assisted three-component reaction using 2-aminopyridine, benzaldehyde derivatives, and benzylisocyanide in the presence of montmorillonite as a catalyst. For example, solvent-free conditions under microwave irradiation (140°C, 5 min) yield N-benzyl-2-phenylimidazo[1,2-a]pyridin-3-amine (74% yield) . Alternative methods include conventional solvent-based reactions in toluene, producing derivatives such as N-Benzyl-2-(2-nitrophenylethenyl)imidazo[1,2-a]pyridin-3-amine (melting point 152–154°C) .

Q. How are this compound compounds characterized for structural confirmation?

Characterization relies on multi-technique validation:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity (e.g., aromatic protons at δ 6.8–8.2 ppm) .
  • Mass spectrometry : HRMS provides exact mass matching (e.g., [M+H]+ for 7-methyl-2-phenyl derivatives at 223.0796 Da) .
  • Thermal analysis : Melting points (e.g., 216–217°C for N-(2-(2,2-dimethyl-1-oxopropoxy)phenyl)-2-phenyl derivatives) validate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

Optimization strategies include:

  • Catalyst selection : Montmorillonite enhances reaction efficiency under microwave conditions compared to traditional acid catalysts .
  • Temperature control : Elevated temperatures (140°C) reduce reaction time from hours to minutes .
  • Solvent effects : Solvent-free conditions minimize side reactions, improving yields by 15–20% compared to ionic liquids .

Q. What structural modifications enhance COX-2 selectivity in this compound derivatives?

Key modifications include:

  • C-8 substituents : Introducing methyl or methoxy groups on the imidazo[1,2-a]pyridine ring increases COX-2 selectivity (e.g., compound 5n with a selectivity index of 508.6) by sterically hindering COX-1 binding .
  • Pharmacophore placement : A para-methylsulfonyl group on the C-2 phenyl ring improves COX-2 affinity (IC₅₀ = 0.07 µM) .
  • Mannich base replacement : Substituting the C-3 Mannich base with a phenylamino group reduces COX-1 interaction .

Table 1 : Representative COX-2 Inhibitory Data

CompoundSubstituent (C-8)COX-2 IC₅₀ (µM)Selectivity Index
5n Methyl0.07508.6
5a H0.3942.3

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., breast vs. ovarian cancer) or enzyme sources (recombinant COX-2 vs. tissue-derived) affect IC₅₀ values .
  • Substituent effects : Fluorine or chloro groups at C-8 may reduce activity in some assays due to altered electronic properties, despite enhancing solubility .
  • Data normalization : Cross-study comparisons require standardization to reference inhibitors (e.g., celecoxib) and consistent units (e.g., µM vs. nM) .

Q. What computational methods validate the interaction of this compound derivatives with target enzymes?

  • Docking studies : Molecular docking (e.g., with COX-2 PDB 1CX2) identifies key hydrogen bonds between sulfonyl groups and Arg120/His90 residues .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with anti-inflammatory activity .
  • MD simulations : Assess binding stability over 100 ns trajectories, particularly for derivatives with flexible C-3 substituents .

Methodological Considerations

Q. How are solvent and catalyst choices rationalized in green synthesis approaches?

  • Solvent-free microwave synthesis reduces waste and energy consumption .
  • Biodegradable catalysts : Montmorillonite is preferred over metal catalysts for its reusability and low toxicity .

Q. What strategies mitigate side reactions during functionalization of the imidazo[1,2-a]pyridine core?

  • Protecting groups : Temporary protection of the C-3 amine with Boc groups prevents undesired alkylation .
  • Regioselective coupling : Suzuki-Miyaura reactions at C-2 avoid competing C-5/C-7 reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.